(3-Methyl-4-phenylpiperidin-1-yl)-(oxolan-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methyl-4-phenylpiperidin-1-yl)-(oxolan-2-yl)methanone, also known as MPP+, is a synthetic compound that has been widely used in scientific research. It was first synthesized in the 1970s and has since been used as a tool to study the mechanisms of neurodegenerative diseases such as Parkinson's disease.
Mechanism of Action
(3-Methyl-4-phenylpiperidin-1-yl)-(oxolan-2-yl)methanone+ is taken up by dopaminergic neurons via the dopamine transporter. Once inside the cells, this compound+ is metabolized to this compound+ radical, which is highly reactive and can cause oxidative damage to the cells. This oxidative damage leads to the death of dopaminergic neurons, which is the hallmark of Parkinson's disease.
Biochemical and physiological effects:
This compound+ has been shown to cause a decrease in dopamine levels in the brain, which is consistent with the loss of dopaminergic neurons in Parkinson's disease. This compound+ also causes an increase in reactive oxygen species, which can lead to oxidative damage to cells. In addition, this compound+ has been shown to cause mitochondrial dysfunction, which is a common feature of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using (3-Methyl-4-phenylpiperidin-1-yl)-(oxolan-2-yl)methanone+ in lab experiments is that it is a well-established tool for studying Parkinson's disease. This compound+ has been used in numerous studies and its effects on dopaminergic neurons are well-characterized. However, one limitation of using this compound+ is that it is a toxic compound and must be handled with care. In addition, this compound+ is not a perfect model of Parkinson's disease and may not fully capture all aspects of the disease.
Future Directions
There are several future directions for research on (3-Methyl-4-phenylpiperidin-1-yl)-(oxolan-2-yl)methanone+. One direction is to develop new treatments for Parkinson's disease based on the mechanisms of this compound+ toxicity. Another direction is to use this compound+ as a tool to study other neurodegenerative diseases, such as Alzheimer's disease. Finally, researchers could study the effects of this compound+ on other cell types to gain insights into its broader biological effects.
Synthesis Methods
(3-Methyl-4-phenylpiperidin-1-yl)-(oxolan-2-yl)methanone+ is synthesized by the reaction of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) with potassium permanganate in the presence of a catalytic amount of palladium on carbon. The reaction yields this compound+ as the major product. The synthesis of this compound+ is relatively simple and can be carried out on a large scale.
Scientific Research Applications
(3-Methyl-4-phenylpiperidin-1-yl)-(oxolan-2-yl)methanone+ has been widely used as a tool to study the mechanisms of neurodegenerative diseases such as Parkinson's disease. This compound+ is toxic to dopaminergic neurons, which are the cells that are affected in Parkinson's disease. By studying the effects of this compound+ on dopaminergic neurons, researchers can gain insights into the mechanisms of Parkinson's disease and develop new treatments for the disease.
properties
IUPAC Name |
(3-methyl-4-phenylpiperidin-1-yl)-(oxolan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-13-12-18(17(19)16-8-5-11-20-16)10-9-15(13)14-6-3-2-4-7-14/h2-4,6-7,13,15-16H,5,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHKISOQHAOHIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1C2=CC=CC=C2)C(=O)C3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.